molecular formula C22H23ClN2O3S B2742112 1-(3-Chloro-2-methylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine CAS No. 696633-39-3

1-(3-Chloro-2-methylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine

Cat. No.: B2742112
CAS No.: 696633-39-3
M. Wt: 430.95
InChI Key: PNULJTSLJVJPEI-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine is a piperazine derivative featuring a 3-chloro-2-methylphenyl group at the 1-position and a 4-methoxynaphthalen-1-yl sulfonyl moiety at the 4-position.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O3S/c1-16-19(23)8-5-9-20(16)24-12-14-25(15-13-24)29(26,27)22-11-10-21(28-2)17-6-3-4-7-18(17)22/h3-11H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNULJTSLJVJPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2CCN(CC2)S(=O)(=O)C3=CC=C(C4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Chloro-2-methylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine is a complex organic compound with significant potential in medicinal chemistry. Its unique structural configuration, featuring a piperazine ring and various substituents, suggests a range of biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound's structure includes:

  • Piperazine Ring : A six-membered cyclic amine known for its versatility in drug design.
  • Chloro and Methyl Substituents : These groups enhance the compound's lipophilicity and may affect receptor binding.
  • Methoxynaphthalenesulfonyl Group : This moiety potentially increases solubility and reactivity, making it a candidate for various biological interactions.

Biological Activity Overview

Preliminary studies indicate that compounds with similar structures may act as enzyme inhibitors or receptor modulators. The biological activity of 1-(3-Chloro-2-methylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine is hypothesized to involve:

  • Enzyme Inhibition : Similar piperazine derivatives have shown potential in inhibiting enzymes such as acetylcholinesterase, which is crucial for neurotransmission.
  • Receptor Modulation : The compound may interact with various receptors, including NK(1) receptors, which are implicated in pain and anxiety pathways.

Case Studies and Research Findings

Research has highlighted the biological potential of piperazine derivatives. For instance:

  • Piperazine Derivatives as Acetylcholinesterase Inhibitors :
    • A study demonstrated that certain piperazine derivatives could effectively inhibit human acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
  • Structure-Activity Relationship (SAR) Studies :
    • SAR studies on piperazine compounds have revealed that modifications at specific positions significantly influence their biological activity. For example, substituents on the piperazine ring can enhance binding affinity to target enzymes or receptors .
  • Virtual Screening Approaches :
    • Molecular docking studies have been employed to predict the binding modes of piperazine derivatives to various biological targets. These studies suggest that 1-(3-Chloro-2-methylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine may exhibit favorable binding characteristics due to its structural features .

Comparative Analysis of Similar Compounds

The following table summarizes the structural features and potential activities of related compounds:

Compound NameStructural FeaturesBiological Activity
1-(4-Methoxynaphthalen-1-yl)methyl-piperazineSubstituted piperazine with methoxy groupPotential NK(1) receptor antagonist
4-(benzyl)-piperazineBenzyl substitution on piperazineModerate receptor activity
1-(6-Methoxynaphthalen-2-yl)sulfonyl-piperidinePiperidine ring with sulfonyl groupEnzyme inhibition potential

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural uniqueness lies in its naphthalene-based sulfonyl group and chloro-methylphenyl substitution. Comparisons with related piperazine derivatives are summarized in Table 1 .

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Compound Name Substituents (Position 1/4) Key Features Biological Activity/Notes References
Target Compound 1-(3-Chloro-2-methylphenyl); 4-(4-methoxynaphthalen-1-yl)sulfonyl Methoxy-naphthyl sulfonyl enhances lipophilicity; chloro-methylphenyl for steric effects Not explicitly reported; inferred CNS/oncology potential
1-(3-Chlorophenyl)-4-(naphthalen-1-ylmethyl)piperazine 1-(3-Chlorophenyl); 4-(naphthalen-1-ylmethyl) Lacks sulfonyl group; naphthylmethyl instead Unknown activity; structural analog
1-(3-Chloro-4-methylphenyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine 1-(3-Chloro-4-methylphenyl); 4-(isopropylphenyl)sulfonyl Isopropylphenyl sulfonyl; chloro-methyl substitution variation No reported bioactivity
1-(5-Chloro-2-methylphenyl)-4-(phenylsulfonyl)piperazine 1-(5-Chloro-2-methylphenyl); 4-(phenylsulfonyl) Simpler phenyl sulfonyl; positional isomer of chloro-methyl group Intermediate in PDE5 inhibitor synthesis
1-[2-Fluoro-4-methyl-5-(trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl)piperazine Complex fluorinated and sulfonyl substituents Electron-withdrawing groups enhance metabolic stability Acaricidal activity demonstrated
Pseudovardenafil (PDE5 inhibitor analog) Piperidine sulfonyl with imidazotriazine core Sulfonyl-piperazine linked to heterocyclic core Vasodilatory activity; illegal in supplements
Key Observations:
  • Sulfonyl Group Impact : The 4-methoxynaphthalen-1-yl sulfonyl group in the target compound provides extended aromaticity and lipophilicity compared to simpler phenyl or alkyl sulfonyl groups (e.g., ). This may improve membrane permeability or target binding .
  • Chloro-Methylphenyl vs. Other Halogenated Substituents : The 3-chloro-2-methylphenyl group offers steric bulk and electron-withdrawing effects, distinct from 5-chloro-2-methylphenyl () or fluorinated analogs (), which may influence receptor selectivity .

Physicochemical Properties

  • Melting Points : Sulfonylated piperazines generally exhibit high melting points (>150°C) due to strong intermolecular interactions (e.g., hydrogen bonding via sulfonyl groups). For example, reports melting points up to 230°C for benzenesulfonamide derivatives .
  • Solubility : The methoxynaphthyl group in the target compound may reduce aqueous solubility compared to smaller aryl sulfonyl analogs (e.g., phenyl or tolyl groups in ) but enhance lipid bilayer penetration .

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